molecular formula C9H7FO B13980247 (4-Ethynyl-2-fluoro-phenyl)-methanol

(4-Ethynyl-2-fluoro-phenyl)-methanol

Cat. No.: B13980247
M. Wt: 150.15 g/mol
InChI Key: TYRVMPHHAQDZJS-UHFFFAOYSA-N
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Description

(4-Ethynyl-2-fluoro-phenyl)-methanol is a substituted benzyl alcohol derivative characterized by a phenyl ring with three distinct functional groups:

  • Ethynyl group (-C≡CH) at the para (4th) position, contributing electron-withdrawing properties and enhancing reactivity in cross-coupling reactions.
  • Fluoro substituent (-F) at the ortho (2nd) position, which increases metabolic stability and influences electronic distribution.
  • Methanol (-CH2OH) as the primary functional group, enabling hydrogen bonding and solubility modulation.

This compound’s unique structure makes it valuable in pharmaceutical synthesis and materials science, particularly in reactions requiring sp-hybridized carbon reactivity, such as click chemistry or Sonogashira couplings.

Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

(4-ethynyl-2-fluorophenyl)methanol

InChI

InChI=1S/C9H7FO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5,11H,6H2

InChI Key

TYRVMPHHAQDZJS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)CO)F

Origin of Product

United States

Preparation Methods

Reduction of Corresponding Nitro or Ester Precursors

A common approach involves starting from fluorinated nitrobenzoates or benzophenones, which are reduced to the corresponding phenylmethanol derivatives.

Method A: Reduction of Methyl 2-fluoro-4-nitrobenzoate

  • Procedure:
    Methyl 2-fluoro-4-nitrobenzoate is dissolved in methanol, and sodium borohydride (NaBH₄) is added at room temperature. The mixture is stirred for approximately 4 hours, leading to the reduction of the nitro group to an amino group, yielding (4-amino-2-fluorophenyl)methanol after workup.

    • Reaction Conditions:
      • Solvent: Methanol
      • Reducing agent: Sodium borohydride
      • Temperature: Approximately 20-23°C
      • Duration: 4 hours
  • Research Evidence:
    This method is documented in multiple reports, with yields around 94%, indicating high efficiency. The process involves initial reduction of the ester to the corresponding alcohol, followed by nitro reduction to amino derivatives (see).

Method B: Catalytic Hydrogenation of Nitro Compounds

  • Procedure:
    Nitro compounds such as (2-fluoro-4-nitrophenyl)methanol are subjected to catalytic hydrogenation using palladium on activated carbon (Pd/C) in ethyl acetate or tetrahydrofuran (THF).

    • Reaction Conditions:
      • Catalyst: 10% Pd/C
      • Solvent: Ethyl acetate or THF
      • Temperature: Room temperature (~20°C)
      • Hydrogen pressure: Atmospheric pressure (balloon)
      • Duration: 2-6 hours
  • Outcome:
    Yields around 48-85%, depending on reaction specifics, with the amino derivative (4-amino-2-fluorophenyl)methanol obtained after filtration and purification (,).

Nucleophilic Substitution and Halogenation

Another route involves halogenation of phenyl derivatives followed by substitution:

  • Bromination of Fluorophenyl Precursors:
    Using N-bromosuccinimide (NBS) in dichloromethane (DCM) with triphenylphosphine (PPh₃) at 0°C to room temperature, the phenyl ring is brominated selectively at the methyl position, forming (bromomethyl)-2-fluoro-4-nitrobenzene.

    • Reaction Conditions:
      • Solvent: DCM
      • Temperature: 0°C to room temperature
      • Duration: 2 hours
      • Yield: ~85% (,)
  • Further Functionalization:
    The bromomethyl intermediate can be converted to the corresponding alcohol via nucleophilic substitution or reduction.

Use of Organometallic Reagents

Preparation of the ethynyl derivative involves coupling reactions:

  • Sonogashira Coupling:
    The ethynyl group can be introduced via palladium-catalyzed coupling of halogenated fluorophenyl precursors with terminal alkynes. For example, 4-bromo-2-fluorobenzene derivatives react with trimethylsilylacetylene or other terminal alkynes under palladium catalysis, followed by desilylation to yield (4-ethynyl-2-fluoro-phenyl)-methanol.

  • Reaction Conditions:

    • Catalyst: Pd(PPh₃)₂Cl₂ and CuI
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Base: Triethylamine or diisopropylethylamine
    • Temperature: Reflux (~60-80°C)
    • Duration: Several hours ()

Oxidation of Precursors to Alcohols

In some cases, oxidation of methyl or primary alcohol precursors is employed:

  • Method:
    Starting from methylated phenols or benzaldehyde derivatives, oxidation using reagents like selenium dioxide or chromium-based oxidants can furnish the corresponding alcohols.

Summary of Key Preparation Parameters

Method Starting Material Reagents Solvent Conditions Yield Reference
Reduction of methyl ester Methyl 2-fluoro-4-nitrobenzoate NaBH₄ Methanol RT, 4h 94%
Catalytic hydrogenation Nitro compound Pd/C, H₂ Ethyl acetate/THF RT, 2-6h 48-85% ,
Halogenation Fluorophenyl methyl derivatives NBS, PPh₃ DCM 0°C to RT, 2h 85%
Sonogashira coupling Halogenated fluorophenyl Pd catalyst, terminal alkyne THF/DMF Reflux Variable

Notes and Considerations

  • Choice of Solvent:
    Methanol is preferred for reduction due to its compatibility with NaBH₄ and ease of workup. Tetrahydrofuran and ethyl acetate are suitable for catalytic hydrogenation.

  • Reaction Optimization:
    Temperature, reagent equivalents, and reaction time are critical for high yields and selectivity.

  • Scale-up Potential:
    The reduction with NaBH₄ and catalytic hydrogenation are scalable, with considerations for safety and reagent handling.

  • Purification:
    Typical purification involves filtration, extraction, and chromatography (silica gel, alumina).

Chemical Reactions Analysis

Types of Reactions

(4-Ethynyl-2-fluoro-phenyl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, such as an aldehyde or ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde or 4-ethynyl-2-fluorobenzophenone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Ethynyl-2-fluoro-phenyl)-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethynyl-2-fluoro-phenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl and fluorine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
(4-Ethynyl-2-fluoro-phenyl)-methanol 2-F, 4-ethynyl, -CH2OH C9H7FO 166.15 High reactivity (ethynyl), moderate polarity Drug intermediates, organic synthesis
(4-Butylphenyl)methanol 4-butyl, -CH2OH C11H16O 164.24 Lipophilic, electron-donating alkyl Solvents, polymer additives
(4-Ethoxy-5-fluoro-2-methylphenyl)methanol 4-ethoxy, 5-F, 2-methyl, -CH2OH C10H13FO2 196.21 Steric hindrance, moderate polarity Agrochemicals, drug synthesis
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol Chloro, fluoro, methyl (furan), phenyl Not provided 240.66 Heterocyclic, halogen-rich Specialty chemicals, bioactive research
(4-THIEN-2-YLPHENYL)METHANOL Thienyl (sulfur heterocycle) C11H10OS 198.26 Sulfur-enhanced conjugation, polar Materials science, electronics

Substituent Effects and Reactivity

  • Electron-Withdrawing vs. Donating Groups: The ethynyl group in the target compound withdraws electrons via sp-hybridization, activating the phenyl ring for electrophilic substitution at meta positions. This contrasts with butyl (electron-donating, inductive effect) in (4-Butylphenyl)methanol, which increases lipophilicity but reduces reactivity . Fluoro at position 2 enhances metabolic stability and ortho-directing effects, similar to fluoro substituents in (4-Ethoxy-5-fluoro-2-methylphenyl)methanol .
  • Steric and Steric Effects: The methyl and ethoxy groups in (4-Ethoxy-5-fluoro-2-methylphenyl)methanol introduce steric hindrance, slowing nucleophilic attacks compared to the linear ethynyl group . Thienyl in (4-THIEN-2-YLPHENYL)METHANOL provides a planar, conjugated system, favoring applications in conductive materials .

Physicochemical Properties

  • Polarity and Solubility: The methanol group enhances water solubility in all compounds, but butyl and ethoxy substituents increase hydrophobicity . Ethynyl reduces overall polarity but enables π-π stacking interactions, useful in crystal engineering.
  • Thermal Stability: Halogenated analogs like (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol exhibit higher thermal stability due to strong C-Cl/F bonds .

Research Findings and Limitations

  • Synthetic Routes : and highlight sodium ethoxide-mediated reactions and condensation methods , but the target compound likely requires palladium-catalyzed couplings for ethynyl incorporation.
  • Bioactivity : Halogenated furan derivatives show promise in antimicrobial studies, though the target compound’s bioactivity remains unexplored in the provided evidence.
  • Limitations: Direct data on (4-Ethynyl-2-fluoro-phenyl)-methanol are absent; comparisons rely on structural extrapolation.

Q & A

Q. What are the recommended synthetic routes for (4-Ethynyl-2-fluoro-phenyl)-methanol, considering functional group compatibility?

Methodological Answer:

  • Step 1 : Start with a fluorinated aromatic precursor (e.g., 2-fluoro-4-iodobenzaldehyde). Introduce the ethynyl group via a Sonogashira coupling using terminal alkynes under palladium catalysis .
  • Step 2 : Reduce the aldehyde group to a primary alcohol. Use sodium borohydride (NaBH4) in methanol or LiAlH4 for more challenging reductions, ensuring compatibility with the ethynyl group .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing (4-Ethynyl-2-fluoro-phenyl)-methanol?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (split due to fluorine coupling) and the alcohol proton (broad peak at ~1-5 ppm). Use ¹⁹F NMR to confirm fluorine environment .
  • IR Spectroscopy : Detect O-H stretch (~3200-3600 cm⁻¹) and C≡C stretch (~2100-2260 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS or EI-MS .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for this compound?

Methodological Answer:

  • Reproduce Conditions : Verify solvent purity, catalyst loading, and reaction temperature. For example, trace moisture in palladium catalysts can reduce Sonogashira coupling efficiency .
  • Analytical Validation : Cross-check purity using multiple methods (e.g., NMR, HPLC) to rule out co-eluting impurities .
  • Data Transparency : Adopt open-data practices to share raw spectra and reaction logs, enabling cross-lab validation .

Q. What strategies mitigate methanol crossover in electrochemical applications (e.g., fuel cells) involving this compound?

Methodological Answer:

  • Flow Electrolyte Design : Use thin, high-porosity membranes (e.g., Nafion®) to reduce methanol permeability. Optimize flow rates to balance methanol removal and pressure drop .
  • Catalyst Layer Modification : Introduce Pt-Ru alloys at the cathode to oxidize crossover methanol before it degrades performance .

Q. What are the environmental and safety considerations for handling (4-Ethynyl-2-fluoro-phenyl)-methanol?

Methodological Answer:

  • Safety Protocols : Wear PPE (gloves, goggles) to avoid skin/eye contact. Use fume hoods due to potential volatility .
  • Waste Management : Neutralize alcoholic waste with dilute HCl before disposal. Partner with certified waste handlers for halogenated byproducts .
  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

Data Contradiction Analysis

Q. How should conflicting solubility data for (4-Ethynyl-2-fluoro-phenyl)-methanol be resolved?

Methodological Answer:

  • Solvent Screening : Test solubility in polar (ethanol, DMSO) and non-polar (hexane) solvents. Note that fluorinated aromatics often exhibit unique solubility profiles .
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C. Ethynyl groups may enhance solubility in ethers at elevated temperatures .
  • Reference Standards : Compare against structurally similar compounds (e.g., 4-ethylphenol derivatives) to identify trends .

Future Research Directions

Q. What are understudied applications of (4-Ethynyl-2-fluoro-phenyl)-methanol in materials science?

Methodological Answer:

  • Polymer Synthesis : Explore its use as a monomer in fluorinated polyesters or polyurethanes for high thermal stability .
  • Surface Functionalization : Graft onto nanoparticles (Au, SiO₂) via ethynyl click chemistry for sensor applications .

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